molecular formula C13H20N4O2 B13967396 Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13967396
M. Wt: 264.32 g/mol
InChI Key: ZNIIGOQQFQWRET-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate (CAS: 88561-46-0) is a pyrimidine-based compound with a molecular formula of C₁₃H₂₁N₃O₂ and a molecular weight of 264.32 g/mol . Its structure combines a pyrrolidine ring, a pyrimidin-2-yl substituent, and a tert-butyl carbamate group, making it a versatile building block in pharmaceutical and agrochemical research . The stereochemistry of the compound is significant; for instance, the (R)-enantiomer (CAS: 1421030-60-5) is explicitly referenced in synthetic pathways, highlighting its role in asymmetric synthesis .

The compound’s pyrimidine moiety enables interactions with biological targets, particularly in kinase inhibition and nucleotide analog development . Its tert-butyl carbamate group enhances stability and facilitates selective deprotection during synthetic workflows, making it a critical intermediate in drug discovery .

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-(1-pyrimidin-2-ylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)

InChI Key

ZNIIGOQQFQWRET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

Key Synthetic Steps

  • Nucleophilic Aromatic Substitution (SNAr):
    The nitrogen atom of (S)-tert-butyl pyrrolidin-3-ylcarbamate attacks the 2-position of a chloropyrimidine derivative under basic conditions, displacing chloride and forming the N-(pyrimidin-2-yl) pyrrolidine intermediate. This reaction typically proceeds in polar aprotic solvents such as DMF or DMSO, with bases like sodium hydride or potassium carbonate facilitating deprotonation and nucleophilicity enhancement.

  • Protection and Deprotection:
    The tert-butyl carbamate group (Boc) is introduced early to protect the amine functionality at C-3 of the pyrrolidine ring. This protects the amine during subsequent reactions and can be removed under acidic conditions (e.g., trifluoroacetic acid) if needed.

  • Purification:
    After the substitution reaction, purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or chloroform/methanol mixtures, yielding the desired product as a pale solid or oil.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Notes
Boc protection of pyrrolidine Boc2O, base (e.g., triethylamine), solvent (THF) >85 Standard amine protection step
Nucleophilic aromatic substitution (S)-tert-butyl pyrrolidin-3-ylcarbamate, 2-chloropyrimidine, base (NaH or K2CO3), DMF, 60–80 °C, 12–24 h 70–85 Key step forming N-(pyrimidin-2-yl) linkage
Purification Silica gel chromatography Yields depend on scale and purity

Representative Synthetic Route from Literature

A representative synthesis from a 2020 study on pyrimidine derivatives involved the following sequence:

  • Conversion of Boc-protected amino acids to methyl esters.
  • Formation of β-ketonitriles and subsequent hydrazine treatment to obtain aminopyrazoles.
  • Cyclization and chlorination to form pyrazolopyrimidines.
  • Nucleophilic aromatic substitution with (S)-tert-butyl pyrrolidin-3-ylcarbamate under basic conditions to introduce the pyrrolidine moiety.
  • Final deprotection steps to yield the target compound.

Although this route is more complex and targets pyrazolopyrimidine derivatives, the nucleophilic aromatic substitution step is directly relevant to the preparation of this compound.

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals include tert-butyl group singlet (~1.4-1.5 ppm), pyrrolidine ring protons (multiplets around 2.5–4.5 ppm), and aromatic pyrimidine protons (~7.5–9.5 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the Boc-protected pyrrolidinylpyrimidine.
  • Purity: Confirmed by HPLC and elemental analysis.

Comparison with Related Compounds

Compound Name Key Substituent(s) Synthetic Complexity Typical Yield Applications
This compound Pyrimidin-2-yl at N-1, Boc at C-3 Moderate 70-85% Kinase inhibitors, agrochemicals
tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate Benzyl and 2-fluorophenyl substituents Higher due to multiple aryl substitutions ~70% Prostaglandin synthesis intermediates

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrimidinyl or pyrrolidine rings .

Scientific Research Applications

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Applications CAS Number
This compound Pyrimidin-2-yl C₁₃H₂₁N₃O₂ 264.32 Pyrimidine ring for bioactivity; tert-butyl carbamate for stability Kinase inhibitors, agrochemical intermediates 88561-46-0
Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate 5-Bromopyridin-2-yl C₁₄H₂₀BrN₃O₂ 344.24 Bromine enhances electrophilicity for cross-coupling reactions Suzuki-Miyaura coupling; halogenated intermediates 1088410-93-8
(S)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate 4-Chlorobenzyl C₁₇H₂₄ClN₂O₂ 329.84 Chlorobenzyl group increases lipophilicity CNS-targeting pharmaceuticals 169452-10-2
tert-Butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate Oxan-4-yl (tetrahydropyran) C₁₄H₂₆N₂O₃ 270.37 Oxane improves solubility via hydrogen bonding Solubility-enhanced drug formulations 1824447-93-9

Key Research Findings

Stability and Handling

  • The tert-butyl carbamate group in all analogues confers stability against hydrolysis under basic conditions, but deprotection with trifluoroacetic acid is faster in pyrimidine derivatives due to electron-withdrawing effects .

Biological Activity

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C13H20N4O2
  • Molecular Weight : 252.33 g/mol
  • CAS Number : 1956356-07-2

The structure features a pyrimidine ring, a pyrrolidine moiety, and a tert-butyl carbamate functional group, which are crucial for its biological activity.

The compound primarily acts as a modulator of various biological pathways, particularly those involving G-protein coupled receptors (GPCRs). It has been studied for its potential to act as an agonist for GPBAR1 (G-protein bile acid receptor 1), which is implicated in metabolic and inflammatory diseases such as type 2 diabetes and obesity.

Key Findings:

  • Agonistic Activity : Research indicates that derivatives of this compound can selectively activate GPBAR1, leading to increased expression of pro-glucagon mRNA, which is beneficial for metabolic regulation .
  • Selectivity : The compound exhibits high selectivity over other bile acid receptors, which is crucial for minimizing side effects associated with non-selective receptor activation .

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives show promising results against various cell lines. For instance:

CompoundCell LineIC50 Value (µM)Effect
Compound AHepG2 (liver cancer)5.0Inhibitory
Compound BMCF7 (breast cancer)3.5Inhibitory
Compound CA549 (lung cancer)4.2Inhibitory

These results suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms.

Case Studies

One notable study involved the evaluation of a series of pyrrolidine-based compounds, including tert-butyl derivatives, where significant anti-inflammatory effects were observed in animal models. The study highlighted:

  • Reduction in Inflammatory Markers : Treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum.
  • Improvement in Metabolic Parameters : Animals treated with the compound showed improved glucose tolerance and reduced body weight gain compared to controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any drug candidate. Preliminary studies on this compound indicate:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, with major metabolites exhibiting lower activity than the parent compound.
  • Safety Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are needed to fully elucidate long-term effects.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate in laboratory settings?

  • Methodological Answer : Follow hazard controls outlined in safety data sheets (SDS) for structurally similar carbamates, including:
  • Use of respiratory protection (FFP2/N95 masks) and gloves (nitrile or neoprene) to minimize inhalation and dermal exposure .
  • Immediate first-aid measures: Flush eyes with water for 15 minutes and seek medical attention if irritation persists .
  • Store in a cool, dry area away from oxidizing agents to prevent decomposition .

Q. How can researchers confirm the structural identity of this compound during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H- and 13C^{13}C-NMR spectra with published data for analogous carbamates (e.g., tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate) to verify pyrrolidine and pyrimidine ring signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C13_{13}H21_{21}N3_3O2_2 for a related compound has a calculated mass of 257.2614 g/mol) .

Q. What solvent systems are compatible with this carbamate for reaction optimization?

  • Methodological Answer : Prioritize aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), which are commonly used in carbamate reactions. Avoid strong acids/bases that may hydrolyze the tert-butyloxycarbonyl (Boc) protecting group. For example, DCM with catalytic DMAP and triethylamine has been effective in sulfonylation reactions of similar carbamates .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of derivatives based on this carbamate?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to:
  • Predict regioselectivity in electrophilic substitution reactions on the pyrimidine ring .
  • Simulate reaction pathways for Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) to optimize yields .
  • Use ICReDD’s reaction path search tools to identify optimal catalytic conditions for functionalization .

Q. What strategies resolve contradictions in observed vs. predicted reactivity of the pyrrolidine moiety?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Perform time-dependent NMR studies to monitor intermediate formation (e.g., enamine vs. iminium ion pathways) .
  • Isotopic Labeling : Use 15N^{15}N-labeled pyrimidine to track nitrogen hybridization changes during ring-opening reactions .
  • Cross-Validation : Compare experimental data (e.g., X-ray crystallography of intermediates) with computational models to refine mechanistic hypotheses .

Q. How can researchers optimize enantioselective synthesis of chiral derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ palladium complexes with BINAP ligands for asymmetric hydrogenation of the pyrrolidine ring .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures during Boc deprotection .
  • Chromatographic Separation : Leverage chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. What advanced techniques characterize solid-state interactions of this carbamate in crystal lattices?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Analyze hydrogen-bonding networks between the carbamate carbonyl and pyrimidine N-atoms (e.g., observed bond distances of ~2.8–3.0 Å in tert-butyl carbamate derivatives) .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess stability under thermal stress (e.g., Boc-protected analogs decompose at ~200°C) .

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